molecular formula C18H26N2O B442558 N,N-dicyclohexylpyridine-4-carboxamide

N,N-dicyclohexylpyridine-4-carboxamide

Cat. No.: B442558
M. Wt: 286.4g/mol
InChI Key: FWFGTMNRFNJLCE-UHFFFAOYSA-N
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Description

N,N-Dicyclohexylpyridine-4-carboxamide is a carboxamide derivative featuring a pyridine ring substituted at the 4-position with a carboxamide group, where both nitrogen atoms of the amide are bonded to cyclohexyl groups. Carboxamides are typically synthesized via condensation reactions between carboxylic acid derivatives and amines, with variations in substituents influencing their physicochemical and biological properties .

Properties

Molecular Formula

C18H26N2O

Molecular Weight

286.4g/mol

IUPAC Name

N,N-dicyclohexylpyridine-4-carboxamide

InChI

InChI=1S/C18H26N2O/c21-18(15-11-13-19-14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h11-14,16-17H,1-10H2

InChI Key

FWFGTMNRFNJLCE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=NC=C3

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-dicyclohexylpyridine-4-carboxamide with key analogs based on substituents, aromatic systems, and synthesis methodologies.

Structural and Functional Group Analysis

Table 1: Structural Comparison of Carboxamide Derivatives
Compound Name Aromatic System Amide Substituents Key Properties/Applications References
This compound Pyridine Dicyclohexyl High lipophilicity; potential CNS agent (inferred)
N,N-Diethyl-4-piperidinecarboxamide Piperidine Diethyl Intermediate in drug synthesis
N-Cyclohexyl-4-piperidinecarboxamide Piperidine Cyclohexyl Supplier-listed (CAS 63214-55-1)
N-(2-Chlorobenzyl)piperidine-4-carboxamide Piperidine 2-Chlorobenzyl Supplier-listed (CAS 1398507-74-8)
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide Piperidine Benzyl, Methoxycarbonyl Studied for synthetic methodology
Key Observations:

Aromatic System Effects: Pyridine vs. Piperidine: Pyridine’s aromaticity and basic nitrogen may enhance electronic interactions in catalysis or receptor binding compared to piperidine’s saturated ring .

Substituent Effects :

  • Alkyl vs. Aryl Groups : Dicyclohexyl substituents likely increase lipophilicity and steric hindrance compared to diethyl or chlorobenzyl groups, impacting membrane permeability and metabolic stability .
  • Chlorobenzyl Groups : Electron-withdrawing substituents (e.g., 2-chlorobenzyl in CAS 1398507-74-8) may enhance electrophilic reactivity or binding affinity in drug design .

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